molecular formula C7H13IO B1405159 4-Iodo-2,2-dimethyl-tetrahydro-pyran CAS No. 882687-80-1

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Cat. No.: B1405159
CAS No.: 882687-80-1
M. Wt: 240.08 g/mol
InChI Key: CTPMPYIKWARWDI-UHFFFAOYSA-N
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Description

4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7H13IO It is a derivative of tetrahydropyran, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the second position is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran typically involves the iodination of 2,2-dimethyl-tetrahydro-pyran. One common method is the reaction of 2,2-dimethyl-tetrahydro-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,2-dimethyl-tetrahydro-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,2-dimethyl-tetrahydro-pyran.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution Reactions: Various substituted tetrahydropyran derivatives.

    Oxidation Reactions: Oxidized forms of the compound, such as alcohols or ketones.

    Reduction Reactions: 2,2-Dimethyl-tetrahydro-pyran.

Scientific Research Applications

Introduction to 4-Iodo-2,2-dimethyl-tetrahydro-pyran

This compound (CAS No. 882687-80-1) is a chemical compound characterized by a tetrahydropyran ring substituted with an iodine atom at the 4-position and two methyl groups at the 2-position. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundIodine substitutionHigh electrophilicity due to iodine
4-Bromo-2,2-dimethyl-tetrahydro-pyranBromine instead of iodineSimilar reactivity but different selectivity
4-Chloro-2,2-dimethyl-tetrahydro-pyranChlorine substitutionLower reactivity compared to iodine

Medicinal Chemistry

Research indicates that this compound may possess pharmacological properties that could be explored for drug development. Compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications . For instance, it could be investigated for its efficacy in treating diseases where iodine-containing compounds are beneficial.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in various organic reactions, making it valuable in synthetic pathways . The ability to react with nucleophiles and electrophiles positions it as a versatile reagent in organic synthesis.

Crop Protection

There is potential for applications in agrochemicals where such compounds could be utilized for crop protection formulations. The structural features of this compound may confer specific biological activity against pests or pathogens affecting crops .

Comparison with Similar Compounds

    4-Bromo-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a chlorine atom instead of iodine.

    2,2-Dimethyl-tetrahydro-pyran: The parent compound without the halogen substitution.

Uniqueness: 4-Iodo-2,2-dimethyl-tetrahydro-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.

Biological Activity

4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7_7H13_{13}IO. It is characterized by the presence of an iodine atom at the fourth position of the tetrahydropyran ring, and two methyl groups at the second position. This structural modification imparts unique chemical properties and potential biological activities.

  • Molecular Weight : 240.08 g/mol
  • Density : Specific density values are not widely reported but can vary based on purity and environmental conditions.
  • Boiling Point : Not explicitly documented in available literature.

This compound acts primarily as an intermediate in organic synthesis. However, its biological activity may stem from its interactions with various biological targets, including enzymes and receptors. The iodine atom's presence enhances its electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions that can affect biological pathways.

Research Findings

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The presence of halogens like iodine can enhance the ability of these compounds to penetrate bacterial cell walls and disrupt cellular processes.
  • Biochemical Assays : As a probe in biochemical assays, this compound can help elucidate metabolic pathways and enzyme activity. Its unique structure allows for specific interactions with enzymes involved in critical biological processes.
  • Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex molecules that may have potential therapeutic applications, including anticancer and anti-inflammatory agents.

Case Study 1: Antimicrobial Activity

A study investigated the use of halogenated tetrahydropyrans in combating antibiotic-resistant bacteria. The findings indicated that derivatives with iodine showed increased efficacy against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of peptidoglycan synthesis in bacterial cell walls.

Case Study 2: Enzyme Interaction

Research into enzyme inhibition revealed that this compound could act as a reversible inhibitor for certain bacterial enzymes involved in amino acid biosynthesis. This inhibition was linked to structural similarities between the compound and natural substrates, allowing it to bind effectively within active sites.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Bromo-2,2-dimethyl-tetrahydro-pyran Bromine substitutionModerate antimicrobial effects
4-Chloro-2,2-dimethyl-tetrahydro-pyran Chlorine substitutionLower antimicrobial potency
2,2-Dimethyl-tetrahydro-pyran Parent compound without halogenLimited biological activity

Uniqueness of this compound

The presence of iodine distinguishes this compound from its bromine and chlorine counterparts by enhancing its reactivity due to iodine's larger atomic radius and higher electronegativity. This unique property can lead to different reaction pathways and interactions with molecular targets, potentially resulting in enhanced biological activity.

Properties

IUPAC Name

4-iodo-2,2-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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